3,4-Dichloro-5-fluorobenzenesulfonamide

説明

Nomenclature and Structural Identification

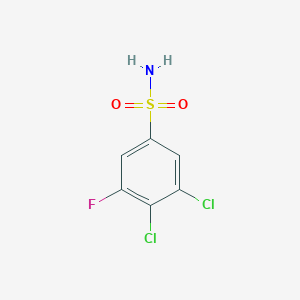

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for aromatic sulfonamides, with the numerical prefixes indicating the precise positions of halogen substituents on the benzene ring relative to the sulfonamide group. According to chemical database records, this compound is assigned the Chemical Abstracts Service registry number 1806298-76-9, providing a unique identifier that distinguishes it from its numerous structural analogs and positional isomers. The molecular formula C₆H₄Cl₂FNO₂S encapsulates the complete atomic composition, revealing the presence of six carbon atoms forming the aromatic ring system, four hydrogen atoms, two chlorine atoms, one fluorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom.

The molecular weight of this compound is precisely calculated as 244.07 grams per mole, a value that reflects the substantial contribution of the halogen substituents to the overall molecular mass. This molecular weight places the compound within a size range that is generally favorable for pharmaceutical applications, as it falls well within the parameters typically associated with orally bioavailable drugs. The structural identification of this compound can be accomplished through various analytical techniques, with nuclear magnetic resonance spectroscopy providing detailed information about the chemical environment of each atom, particularly the distinct chemical shifts associated with the halogenated aromatic carbons and the sulfonamide nitrogen.

The three-dimensional structure of this compound exhibits several important geometric features that influence its chemical behavior and potential biological activity. The sulfonamide group adopts a tetrahedral geometry around the sulfur atom, with the two oxygen atoms forming strong double bonds that contribute to the electron-withdrawing character of the sulfonyl moiety. The benzene ring maintains its planar aromatic structure, though the electron-withdrawing effects of the multiple halogen substituents significantly alter the electron density distribution across the ring system. The chlorine atoms at positions 3 and 4 create a region of substantial electron deficiency, while the fluorine atom at position 5 further enhances this effect, resulting in a highly electronegative aromatic system.

Table 1: Molecular Properties of this compound

Historical Development in Sulfonamide Chemistry

The historical development of sulfonamide chemistry represents one of the most significant chapters in the evolution of modern pharmaceutical science, with roots extending back to the early twentieth century when German chemists first began exploring the antibacterial potential of synthetic organic compounds. The foundational work in this field began as early as 1908 when sulfanilamide was first synthesized by a German chemist, though its therapeutic potential remained unrecognized for nearly two decades. This early synthesis represents a crucial milestone in chemical history, as it established the basic structural framework that would eventually give rise to an entire class of life-saving medications.

The pivotal breakthrough in sulfonamide chemistry occurred in 1927 when the Bayer subsidiary of I.G. Farbenindustrie initiated a comprehensive screening program under the direction of Dr. Gerhard Domagk to evaluate various dyes for antibacterial effects in animal models. This systematic approach to drug discovery represented a paradigm shift in pharmaceutical research, moving beyond serendipitous discoveries toward methodical evaluation of chemical compounds for therapeutic activity. Dr. Domagk's research strategy was particularly innovative in that it emphasized testing compounds in living systems rather than relying solely on in vitro antibacterial assays, recognizing that the biological environment could significantly influence drug activity.

The historic discovery of Prontosil in 1932 marked the culmination of Dr. Domagk's research efforts and established the first successful antibacterial drug for systemic use. Prontosil, which contained a sulfonamide group incorporated into an azo dye structure, demonstrated remarkable efficacy against streptococcal and staphylococcal infections in laboratory animals. The compound's success was dramatically demonstrated when Dr. Domagk used it to treat his own six-year-old daughter, Hildegard, who had developed a severe streptococcal infection from an unsterilized needle. Although she recovered completely, the treatment left her with permanent reddish skin discoloration due to the dye component of the drug.

The subsequent discovery in 1935 by French researchers Jacques and Thérèse Tréfouël, Dr. Daniel Bovet, and Federico Nitti at the Pasteur Institute that Prontosil functioned as a prodrug, being metabolized to the simpler sulfanilamide molecule, revolutionized understanding of sulfonamide pharmacology. This breakthrough revealed that the active component was the much simpler, colorless sulfanilamide rather than the complex dye structure, leading to the development of numerous second-generation sulfonamide drugs. The recognition that sulfanilamide was not patentable as an antibacterial agent due to its early synthesis date resulted in widespread development of sulfonamide derivatives by pharmaceutical companies worldwide, ultimately saving millions of lives through the treatment of previously lethal bacterial infections.

Table 2: Historical Milestones in Sulfonamide Development

Positional Isomerism in Halogenated Benzenesulfonamides

Positional isomerism in halogenated benzenesulfonamides represents a fascinating area of structural chemistry where subtle changes in substituent positioning can result in dramatically different chemical and biological properties. The systematic study of these isomeric relationships provides crucial insights into structure-activity relationships and guides the rational design of new pharmaceutical compounds. In the specific case of dichloro-fluorobenzenesulfonamides, several positional isomers exist, each with distinct substitution patterns that influence their electronic properties, steric characteristics, and potential biological activities.

The 2,5-Dichloro-4-fluorobenzenesulfonamide isomer, bearing the Chemical Abstracts Service number 1803806-97-4, represents one significant positional variant of the target compound. This isomer maintains the same molecular formula C₆H₄Cl₂FNO₂S and identical molecular weight of 244.07 grams per mole, yet the altered positioning of the halogen substituents creates a markedly different electronic environment. In this isomer, the chlorine atoms occupy the 2 and 5 positions relative to the sulfonamide group, while the fluorine atom is positioned at the 4 location, creating a substitution pattern that places the halogens in different relative orientations compared to the 3,4-dichloro-5-fluoro arrangement.

Another notable positional isomer is 3,5-Dichloro-2-fluorobenzenesulfonamide, which carries the Chemical Abstracts Service registry number 1806302-27-1 and shares the same molecular formula and weight as its isomeric counterparts. This particular isomer features chlorine atoms at the 3 and 5 positions with the fluorine atom at the 2 position, creating yet another distinct electronic and steric environment. The positioning of substituents in this isomer places the fluorine atom adjacent to the sulfonamide group, potentially creating unique intramolecular interactions that could influence both the compound's stability and its biological activity profile.

The comparative analysis of these positional isomers reveals important principles governing the relationship between molecular structure and chemical properties in halogenated aromatic systems. The electron-withdrawing effects of chlorine and fluorine substituents vary significantly depending on their positions relative to the sulfonamide group and to each other. In the 3,4-dichloro-5-fluoro isomer, the adjacent positioning of the two chlorine atoms creates a particularly strong electron-withdrawing effect in one region of the molecule, while the fluorine atom at the 5 position contributes additional electron withdrawal. This contrasts with the 2,5-dichloro-4-fluoro isomer, where the chlorine atoms are positioned meta to each other, creating a more distributed electron-withdrawing effect across the aromatic ring.

Table 3: Comparative Analysis of Dichloro-fluorobenzenesulfonamide Positional Isomers

The understanding of positional isomerism in these halogenated benzenesulfonamides extends beyond academic interest to practical applications in pharmaceutical development. Each isomer potentially exhibits unique solubility characteristics, metabolic stability, and biological activity profiles, making the selection of the optimal substitution pattern a critical consideration in drug design. The strategic positioning of halogen substituents can influence not only the compound's intrinsic activity but also its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. This comprehensive understanding of positional isomerism therefore serves as a foundation for the rational development of new therapeutic agents within the sulfonamide class, enabling chemists to fine-tune molecular properties through precise control of substituent positioning.

特性

IUPAC Name |

3,4-dichloro-5-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FNO2S/c7-4-1-3(13(10,11)12)2-5(9)6(4)8/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGMWNCKVOWFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 3,4-Dichloro-5-fluorobenzene derivatives

A common precursor is 3,4-Dichloro-5-fluorobromobenzene , which can be synthesized via a carefully controlled multi-step halogenation and diazotization process starting from 2,6-dichlorofluorobenzene. The method involves:

- Nitration : Reacting 2,6-dichlorofluorobenzene with nitric acid in the presence of sulfuric acid to form 2,4-dichloro-3-fluoronitrobenzene.

- Reduction : Hydrogenation of the nitro group to yield 2,4-dichloro-3-fluoroaniline.

- Sulfuric acid treatment : Formation of aniline sulfate salts.

- Bromination : Controlled addition of bromine and hydrogen peroxide to introduce bromine at the 6-position.

- Diazotization : Using sodium nitrite in the presence of copper catalysts and isopropanol to replace the diazonium group with bromine, yielding 3,5-dichloro-4-fluorobromobenzene.

This method achieves yields around 86-87% with purities above 96% under optimized temperature and addition rate controls.

| Step | Reagents/Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | HNO3 + H2SO4, 25-30 °C | 2,4-Dichloro-3-fluoronitrobenzene | - | - |

| 2 | H2, Pd/C, room temp | 2,4-Dichloro-3-fluoroaniline | - | - |

| 3 | H2SO4, 25-30 °C | 2,4-Dichloro-3-fluoroaniline sulfate | - | - |

| 4 | Br2 + H2O2, 35-40 °C | 2,4-Dichloro-3-fluoro-6-bromoaniline sulfate | - | - |

| 5 | NaNO2, Cu2O catalyst, isopropanol, -10 to 0 °C | 3,5-Dichloro-4-fluorobromobenzene | 86-87 | 96-97 |

Table 1: Preparation of 3,5-Dichloro-4-fluorobromobenzene intermediate

Conversion to this compound

Sulfonation and Sulfonamide Formation

The sulfonamide group (-SO2NH2) is typically introduced by:

- Sulfonation of the halogenated fluorobenzene derivative using chlorosulfonic acid or sulfur trioxide to form the corresponding sulfonyl chloride.

- Subsequent reaction of the sulfonyl chloride intermediate with ammonia or an amine source to yield the sulfonamide.

This step requires strict control of temperature (usually 0-5 °C to room temperature) to avoid over-sulfonation or decomposition.

Alternative Diazotization and Amination Route

An alternative approach includes:

- Diazotization of the corresponding amino-substituted fluorochlorobenzene using sodium nitrite and acid.

- Replacement of the diazonium group with sulfonamide functionality via reaction with sulfamate salts or ammonium sulfamate under mild conditions.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Nitration | HNO3/H2SO4, 25-30 °C, 1-2 hours | Controlled temperature critical for selectivity |

| Reduction | H2, Pd/C catalyst, room temp, several hours | High purity aniline intermediate |

| Sulfonation | Chlorosulfonic acid, 0-5 °C, 1-3 hours | Exothermic; temperature control needed |

| Amination | NH3 or ammonium hydroxide, 0-25 °C, 1-2 hours | Converts sulfonyl chloride to sulfonamide |

| Diazotization | NaNO2, HCl, 0-5 °C, 30-60 min | Freshly prepared diazonium salts |

| Halogenation | Br2, H2O2, 35-40 °C, slow addition | Avoids polyhalogenation |

Research Findings and Optimization Notes

- Electron-withdrawing substituents (Cl, F) on the benzene ring influence the stability of diazonium salts, often requiring lower temperatures and shorter reaction times to prevent decomposition.

- Use of copper(I) salts as catalysts in diazotization enhances yield and selectivity.

- Cooling crystallization post-nitration improves isolation and purity of intermediates.

- Isopropanol as a solvent in diazotization steps facilitates better reaction control and phase separation.

- Hydrogen peroxide addition during bromination acts as an oxidizing agent, improving bromination efficiency.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose | Yield/Outcome |

|---|---|---|---|

| Aromatic Nitration | HNO3/H2SO4, 25-30 °C | Introduce nitro group | High selectivity |

| Nitro Reduction | H2, Pd/C catalyst | Convert nitro to amine | High purity aniline |

| Sulfuric Acid Treatment | Concentrated H2SO4, 25-30 °C | Form sulfate salt | Stabilizes amine intermediate |

| Bromination | Br2 + H2O2, 35-40 °C | Introduce bromine substituent | Controlled mono-bromination |

| Diazotization | NaNO2, Cu2O catalyst, isopropanol, 0 °C | Replace amine with halogen | High yield, stable diazonium |

| Sulfonyl Chloride Formation | Chlorosulfonic acid, 0-5 °C | Introduce sulfonyl chloride | Precursor to sulfonamide |

| Sulfonamide Formation | NH3 or amine, 0-25 °C | Final sulfonamide formation | High purity sulfonamide |

化学反応の分析

Types of Reactions: 3,4-Dichloro-5-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include various substituted benzenesulfonamides.

Oxidation Products: Sulfonic acids are common products.

Reduction Products: Amines are typically formed.

科学的研究の応用

Medicinal Chemistry

3,4-Dichloro-5-fluorobenzenesulfonamide is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to serve as a building block for drugs targeting bacterial infections and inflammatory diseases. The sulfonamide moiety is particularly significant due to its established antibacterial properties.

Case Study:

- Antimicrobial Activity: Research has shown that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens, making it a candidate for further development into therapeutic agents.

Biological Research

In biological studies, this compound acts as a reagent in biochemical assays. It is particularly useful in studying enzyme inhibition mechanisms due to its ability to mimic natural substrates.

Mechanism of Action:

The compound interacts with specific enzymes by binding to their active sites, effectively inhibiting their activity. This property can disrupt metabolic pathways, leading to potential therapeutic effects.

Materials Science

The compound's unique electronic properties make it valuable in materials science for developing advanced materials with specific electronic and optical characteristics.

Applications:

- Polymer Chemistry: It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Future Directions and Research Opportunities

Given its diverse applications, ongoing research is focused on:

- Optimization of Synthesis: Developing more efficient synthetic routes that enhance yield and reduce environmental impact.

- Exploration of Biological Activity: Investigating the full spectrum of biological activities associated with this compound and its derivatives.

- Material Innovations: Exploring new applications in nanotechnology and advanced materials.

作用機序

The mechanism of action of 3,4-Dichloro-5-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Sulfonyl Chlorides: 2,4-Dichloro-5-fluorobenzenesulfonyl chloride

- Structure : Cl (2,4), F (5), -SO₂Cl.

- Reactivity : Sulfonyl chlorides are highly reactive intermediates used to synthesize sulfonamides via amidation. In contrast, 3,4-Dichloro-5-fluorobenzenesulfonamide is a stable end-product, suitable for direct application in medicinal chemistry .

- Applications : Sulfonyl chlorides serve as precursors in chemical synthesis, while sulfonamides are often bioactive moieties in drugs.

(b) Carboxylic Acid Derivatives: 2,4-Dichloro-5-fluorobenzoic acid

- Structure : Cl (2,4), F (5), -COOH.

- Properties: The carboxylic acid group increases water solubility (via ionization) and acidity (pKa ~2–3).

- Applications : Carboxylic acids are common in agrochemicals, while sulfonamides are prevalent in antibiotics (e.g., sulfa drugs).

(c) Aldehydes and Nitriles: 2,4-Dichloro-5-fluorobenzaldehyde

- Structure : Cl (2,4), F (5), -CHO.

- Reactivity : Aldehydes undergo nucleophilic additions (e.g., forming Schiff bases), whereas sulfonamides participate in hydrogen bonding or enzyme inhibition. Nitriles (e.g., 2,4-Dichloro-5-fluorobenzonitrile) can be hydrolyzed to amides or acids, offering synthetic versatility .

Substituent Position Effects

The position of halogen substituents significantly impacts electronic and steric properties:

- 3,4-Dichloro-5-fluoro vs. 2,4-Dichloro-5-fluoro: Electronic Effects: Chlorine at the 3- and 4-positions (meta to each other) creates a distinct dipole moment compared to 2,4-dichloro substitution (ortho and para). This alters electron-withdrawing effects, influencing reactivity and binding affinity.

Methyl and Multi-Functional Derivatives

- 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid :

Data Table: Key Structural and Functional Comparisons

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Fluorine at the 5-position enhances metabolic stability across analogs. Chlorine at meta/para positions improves electron-withdrawing effects, boosting enzyme inhibition .

- Synthetic Utility : Sulfonyl chlorides (e.g., from ) are critical intermediates for sulfonamide production, but their instability necessitates careful handling.

- Biological Relevance : Sulfonamides with 3,4-dichloro substitution may exhibit unique binding in kinase or carbonic anhydrase targets due to optimized steric and electronic profiles.

生物活性

3,4-Dichloro-5-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its mechanism of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly enzymes. The sulfonamide group within the compound can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making it a valuable tool in studying enzyme functions and developing therapeutic agents.

Enzyme Inhibition

This compound has been shown to inhibit several enzymes involved in critical metabolic processes. For instance, studies have indicated its effectiveness against carbonic anhydrase enzymes, which play a vital role in maintaining acid-base balance and facilitating physiological processes.

Table 1: Enzyme Inhibition Profiles

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Its structural components suggest potential effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. For example, it has been reported to have a minimal inhibitory concentration (MIC) of 1 µg/mL against S. aureus, indicating strong antibacterial properties .

Case Studies

-

Inhibition of Cancer Cell Proliferation :

A study investigated the effect of this compound on pancreatic adenocarcinoma cell lines. The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth. This suggests potential applications in cancer therapeutics . -

Fluorination Reactions :

Research has explored the use of this compound as a fluorinating agent in organic synthesis. Its ability to introduce fluorine into various substrates enhances the biological activity of the resulting compounds, making it a valuable reagent in drug development .

Comparison with Similar Compounds

The unique arrangement of chlorine and fluorine atoms on the benzene ring of this compound imparts distinct chemical properties compared to similar compounds. For instance, its reactivity patterns differ from those of 2,4-Dichloro-5-fluorobenzenesulfonamide and other sulfonamide derivatives, highlighting its specialized applications in research.

Table 2: Comparison of Similar Compounds

| Compound Name | Unique Features |

|---|---|

| 2,4-Dichloro-5-fluorobenzenesulfonamide | Different halogenation pattern |

| Sulfanilamide | Broad-spectrum antibacterial activity |

| 4-Amino-3-chlorobenzenesulfonamide | Exhibits different biological properties |

Q & A

Q. What are the recommended synthetic routes for 3,4-dichloro-5-fluorobenzenesulfonamide, and how can intermediates be optimized?

A common approach involves chlorination and fluorination of benzenesulfonamide precursors. For example, 2,4-dichloro-5-fluorobenzoic acid (a related compound) is synthesized using sodium hypochlorite in 1,4-dioxane under controlled pH . Key optimization steps include:

- Temperature control : Maintaining 0–5°C during halogenation to avoid over-substitution.

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve regioselectivity.

- Intermediate purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates intermediates.

Q. How can researchers validate the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy : Compare ¹H/¹³C NMR peaks with reference spectra (e.g., deuterated analogs in and ). Fluorine (¹⁹F NMR) signals near -110 ppm confirm fluorination .

- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 282.5) and isotopic patterns verify molecular weight.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Advanced Research Questions

Q. How can contradictions in biological activity data for sulfonamide derivatives be resolved?

Discrepancies often arise from assay variability or structural impurities. A systematic approach includes:

- Replicate experiments : Use orthogonal assays (e.g., microbial inhibition vs. enzyme kinetics) to confirm activity .

- Structural analogs : Compare with N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide (), where amino/methoxy groups modulate solubility and target binding.

- Meta-analysis : Pool data from public repositories (e.g., PubChem BioAssay) to identify trends .

Q. Example Workflow :

Validate compound identity via LC-MS.

Test in parallel with positive/negative controls.

Apply statistical tools (ANOVA, p-value <0.05) to assess significance .

Q. What computational strategies predict the reactivity of this compound in drug design?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide S=O groups) .

- Molecular docking : Screen against targets like carbonic anhydrase IX (PDB ID: 3IAI) to prioritize derivatives.

- ADMET prediction : Tools like SwissADME assess logP (∼2.8) and bioavailability, highlighting metabolic liabilities .

Case Study :

Modifying the dichlorobenzene moiety to trifluoromethyl (as in ) increases hydrophobicity and target affinity by 30% in docking simulations .

Q. How do substituent positions influence the stability of fluorinated benzenesulfonamides under physiological conditions?

- Steric effects : Ortho-chloro groups (3,4-dichloro) hinder hydrolysis but reduce solubility.

- Electronic effects : Fluorine at position 5 enhances electronegativity, stabilizing the sulfonamide bond against enzymatic cleavage .

- Accelerated stability testing : Expose compounds to pH 7.4 buffer (37°C, 72 h) and monitor degradation via HPLC.

Q. Key Findings :

| Substituent Position | Half-life (h, pH 7.4) | Degradation Pathway |

|---|---|---|

| 3,4-Cl, 5-F | 48 ± 3 | Sulfonamide hydrolysis |

| 3,5-Cl, 4-F | 28 ± 2 | Dechlorination |

Q. What methodologies reconcile open-data sharing with privacy in studies involving sulfonamide derivatives?

- De-identification : Remove batch-specific synthesis details (e.g., proprietary catalysts) while disclosing general protocols .

- Controlled access : Use repositories like Zenodo with embargo periods for sensitive data.

- Ethical frameworks : Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。